4-Benzylmorpholine
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzylmorpholine derivatives involves various chemical reactions aimed at forming the benzylmorpholine framework. These methods include the slow evaporation solution growth technique for crystal formation, as well as the use of Density Functional Theory (DFT) for optimizing molecular geometry. For instance, 4-benzyl-5-oxomorpholine-3-carbamide, a derivative, is synthesized and characterized by X-ray diffraction, FT-IR, FT-Raman, and NMR techniques, highlighting the compound's versatile synthetic accessibility (Murthy et al., 2017). Other approaches include the controllable synthesis of benzomorpholine derivatives via cross-coupling/annulation reactions and the use of molecular oxygen as an oxidant (Dong et al., 2020).
Molecular Structure Analysis
The molecular structure of 4-Benzylmorpholine derivatives, such as 4-benzyl-5-oxomorpholine-3-carbamide, is analyzed using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group. DFT computations complement these experimental findings, providing insights into the compound's geometric parameters, vibrational spectra, and potential energy distribution (Murthy et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Benzylmorpholine derivatives are explored through various computational analyses, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and global reactivity descriptors. These studies help identify potential reactive sites and investigate autoxidation and degradation properties. Molecular dynamics simulations and docking studies further reveal the compound's interactions with biological targets and antimicrobial activity (Murthy et al., 2017).
Physical Properties Analysis
The physical properties of 4-Benzylmorpholine and its derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and chemical composition. These properties are crucial for determining the compound's applicability in various fields, including as solvents or in material synthesis. Ionic liquids based on 4-benzyl-4-methylmorpholinium, for instance, show moderate toxicity and potential as biomass solvents due to their physicochemical properties (Pernak et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-Benzylmorpholine, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for its applications in synthesis and drug development. Computational studies provide insights into the compound's electronic properties, charge transfer mechanisms, and reactivity descriptors, aiding in the design of new derivatives with tailored properties (Murthy et al., 2017).
Scientific Research Applications
Pharmaceutical Applications:
- 4-Benzylmorpholine derivatives have been explored as CCR3 chemokine receptor antagonists, potentially useful in treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).
- An alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant, was developed using a Sharpless asymmetric epoxidation strategy (Tetrahedron Letters, 2016).
- Benzylmorpholine analogs were investigated for selective inhibition of cytochrome P450 2A13, which could be used in the chemoprevention of lung cancer in tobacco users (Pharmaceutical Research, 2013).
Chemical Synthesis and Material Science:
- The synthesis and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids, which have moderate or low toxicity, were examined. These materials could be used as new biomass solvents (Green Chemistry, 2011).
- A practical synthesis method was developed for a pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, used in a new investigational drug candidate at Eli Lilly and Company (Organic Process Research & Development, 2009).
Biomedical and Environmental Research:
- The degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical methods were studied, revealing potential pathways and implications for environmental cleanup (Chemical Engineering Journal, 2018).
- The anti-inflammatory effects of 4-Benzylpiperidine were evaluated, suggesting its potential as a source of anti-inflammatory agents (Research Journal of Pharmacy and Technology, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-benzylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWBJJLCTWNTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290317 | |
Record name | 4-benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholine | |
CAS RN |
10316-00-4 | |
Record name | 10316-00-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.